The synthesis of 3-Methylnaringenin typically involves methylation of naringenin at the third position. Common methods include:
The reaction conditions are crucial for optimizing yield and purity. The use of anhydrous conditions is often recommended to prevent side reactions. Characterization of the synthesized product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which helps confirm the structure by identifying the presence of specific functional groups .
The molecular structure of 3-Methylnaringenin features:
The structural formula can be represented as follows:
3-Methylnaringenin can participate in various chemical reactions typical of flavonoids, including:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The product formation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
The biological activity of 3-Methylnaringenin is primarily attributed to its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby reducing oxidative stress in cells.
In vitro studies have demonstrated that 3-Methylnaringenin exhibits significant radical scavenging activity, comparable to other known antioxidants .
Studies indicate that the compound's stability and reactivity can vary based on its environment, including factors like light exposure and solvent choice .
3-Methylnaringenin has several potential applications in scientific research and industry:
Research continues into its efficacy against various diseases, including cancer and cardiovascular disorders, highlighting its importance in health science .
The biosynthesis of 3-methylnaringenin relies on the establishment of efficient flavonoid pathways in microbial hosts, starting from simple carbon sources. The core pathway involves three key modules: the phenylpropanoid module (converting tyrosine to p-coumaric acid), the malonyl-CoA supply module, and the flavonoid backbone assembly module (producing naringenin via chalcone synthase and isomerase). Methylation at the C-3 position requires additional enzymatic steps catalyzed by regioselective O-methyltransferases (OMTs) [5] [9].
Table 1: Metabolic Engineering Strategies for 3-Methylnaringenin Precursor Production
Engineering Strategy | Host Organism | Target Pathway | Impact on Precursor Titer |
---|---|---|---|
Deletion of competing BGCs | S. albidoflavus | Malonyl-CoA diversion | 33.3-fold ↑ in naringenin |
matBC expression (malonate assimilation) | S. albidoflavus | Malonyl-CoA supply | 4.5-fold ↑ in malonyl-CoA |
Duplication of naringenin BGC | S. albidoflavus | Flavonoid assembly | 375-fold cumulative ↑ |
Peroxisomal engineering (PEX10) | Y. lipolytica | Acyl-CoA precursor pool | 898 mg/L naringenin achieved |
Co-culture systems | Y. lipolytica + E. coli | Modular specialization | 168 mg/L apigenin generated |
Chassis Selection:
C-3 methylation of naringenin is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs), which exhibit strict regioselectivity challenges due to structural similarities between hydroxyl groups at positions 5, 7, and 4′.
Methyltransferase Classification:
Structural Determinants of Regioselectivity:
Table 2: Characterized O-Methyltransferases for Naringenin Modification
Enzyme Source | Regioselectivity | Catalytic Efficiency (kcat/KM) | SAM Dependency |
---|---|---|---|
Mentha×piperita ROMT-9 | C-3 > C-7 | 4.2 × 10³ M⁻¹s⁻¹ | High (KM = 18 μM) |
Medicago sativa MsOMT2 | C-3/C-5 mixture | 1.7 × 10³ M⁻¹s⁻¹ | Moderate |
Engineered A. thaliana AtOMT | C-3 specific | 6.8 × 10³ M⁻¹s⁻¹ | Low (with synthetase) |
Streptomyces coelicolor ScOMT | Non-selective | 0.9 × 10³ M⁻¹s⁻¹ | High |
Chemoenzymatic approaches integrate chemical synthesis of advanced intermediates with enzymatic methylation to overcome yield limitations in fully biological systems.
Semi-Synthesis Routes:
Enzyme Engineering Platforms:
Combinatorial Biosynthesis:Co-immobilization of OMTs and SAM regenerators on silica nanoparticles enhances 3-methylnaringenin yield (210 mg/L) by minimizing SAM inhibition and enabling enzyme reuse [10].
Metabolic flux balancing is critical for directing carbon toward 3-methylnaringenin, as malonyl-CoA competition limits titers in engineered strains.
Flux Control Techniques:
Quantitative Flux Analysis:¹³C-metabolic flux analysis in naringenin-producing E. coli reveals:
Table 3: Flux Optimization Strategies in Naringenin-Producing Hosts
Intervention Method | Host | Target Pathway Node | Flux Change (%) | Naringenin Titer Change |
---|---|---|---|---|
Cerulenin treatment (10 μg/mL) | S. albidoflavus | Malonyl-CoA → fatty acids | ↓ 85% | ↑ 2.2-fold |
matBC integration | S. albidoflavus | Malonate → malonyl-CoA | ↑ 320% | ↑ 4.5-fold |
AROGfbr expression | Y. lipolytica | Shikimate → tyrosine | ↑ 150% | ↑ 3.1-fold |
CRISPRi of accA | E. coli | Acetyl-CoA → malonyl-CoA | ↑ 45% | ↑ 1.8-fold |
Fermentation Optimization:
List of Compounds:
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